4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide is a compound with the molecular formula C12H10ClN3O2S2 and a molecular weight of 327.8. This compound has garnered attention due to its potential biological properties and applications in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been found to interact with various protein kinases and other cellular targets .
Mode of Action
It’s known that compounds in the imidazo[2,1-b][1,3]thiazole class can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial, antifungal, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide, typically involves multi-step processes. One common method involves the CuI-catalyzed Ullmann cross-coupling reaction, followed by intermolecular S-arylation and in situ acidic intramolecular condensation . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for such compounds often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline synthesis and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide has been researched for its potential biological properties and applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects against diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187 (SAX-187): An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
Its ability to interact with a variety of molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISWNSUIRBMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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